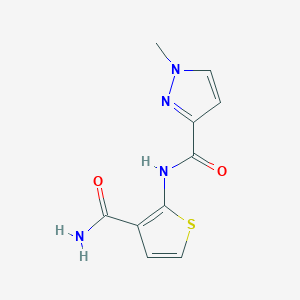

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including as cannabinoid receptor ligands and antibacterial agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved through a multi-step process that included characterization by various spectroscopic techniques and confirmed by X-ray crystallography . Similarly, the synthesis of other pyrazole derivatives, such as those described in papers , , , and , involves careful selection of substituents to optimize the desired biological activity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as NMR, MS, and IR, as well as X-ray crystallography. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures are also optimized using computational methods such as DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two structural isomers. The tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using X-ray crystallography and quantum chemical calculations, revealing the preferred keto form in the crystalline state and in DMSO .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For instance, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, indicating stability up to 190°C . The electronic properties, such as electrophilic and nucleophilic regions, are determined by calculating the molecular electrostatic potential on the molecular van der Waals surface .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of pyrazole derivatives, highlighting the methodologies for creating these compounds and analyzing their structures using techniques such as X-ray crystallography. For example, Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, detailing its crystal structure and molecular interactions through Hirshfeld surface analysis (Kumara et al., 2018). Similar work by Prabhuswamy et al. (2016) focused on a compound with a dimethoxyphenyl and thiophen-2-yl group, providing insights into its crystal structure and hydrogen bond interactions (Prabhuswamy et al., 2016).

Antimicrobial and Antiviral Activity

Research has also been conducted on the antimicrobial and antiviral properties of pyrazole derivatives. Palkar et al. (2017) designed and synthesized new analogs demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells (Palkar et al., 2017).

Herbicidal and Insecticidal Activity

The herbicidal and insecticidal potential of pyrazole derivatives has been explored, with some compounds showing significant activity against specific pests and weeds. Ohno et al. (2004) synthesized a series of pyrazole-4-carboxamide derivatives, finding some with effective herbicidal activity against annual lowland weeds, demonstrating the potential of these compounds in agricultural applications (Ohno et al., 2004).

Molecular Interaction Studies

Studies on molecular interactions, such as those conducted by Shim et al. (2002), have provided insights into how pyrazole derivatives interact with biological receptors, offering a foundation for developing more targeted and effective therapeutic agents (Shim et al., 2002).

Propriétés

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-14-4-2-7(13-14)9(16)12-10-6(8(11)15)3-5-17-10/h2-5H,1H3,(H2,11,15)(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKVCSOTDLRTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)

![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)

![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)